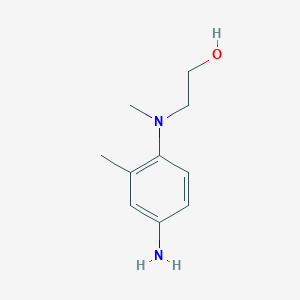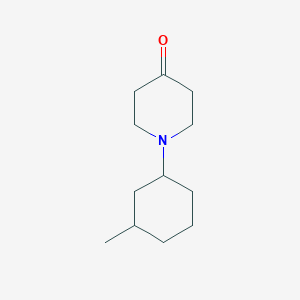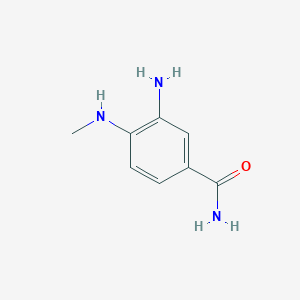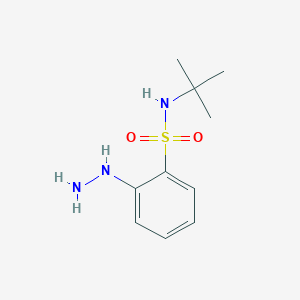
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (or BFMOD) is a small molecule that has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole: serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating complex molecules. For instance, the bromine atom can undergo palladium-catalyzed coupling reactions , while the oxadiazole ring can participate in nucleophilic substitution reactions to introduce various side chains.
Material Science
In material science, this compound’s thermal stability imparted by the oxadiazole ring makes it suitable for creating heat-resistant polymers. These polymers can be used in high-temperature applications, such as aerospace engineering, where materials are required to withstand extreme conditions .
Pharmaceutical Research
The presence of the oxadiazole ring in 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is of particular interest in pharmaceutical research. Oxadiazoles are known for their biological activity and are explored for potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory agents.
Fluorescence Studies
Fluorophores containing the oxadiazole moiety are often used in fluorescence studies due to their ability to emit light upon excitation. This compound could be utilized to develop new fluorescent probes for bioimaging or analytical applications, aiding in the visualization of cellular processes .
Agrochemical Development
The bromo-fluorophenyl group of this compound provides a framework for developing novel agrochemicals. Its structural features can be exploited to synthesize pesticides or herbicides with enhanced selectivity and potency, contributing to more efficient crop protection strategies .
Catalysis
In catalysis, 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole can act as a ligand for transition metal catalysts. The coordination of this ligand to metals like palladium or copper can lead to catalysts that facilitate various organic transformations, including cross-coupling reactions .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNVDSCPVKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)


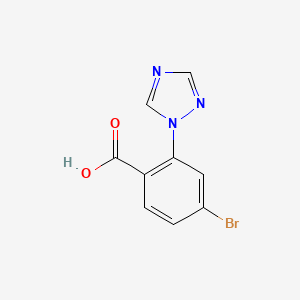
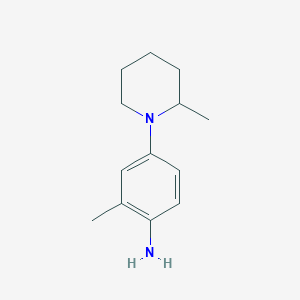
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
